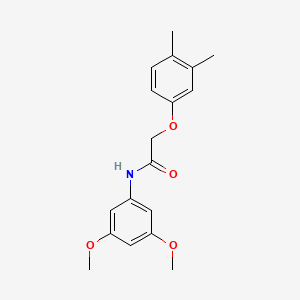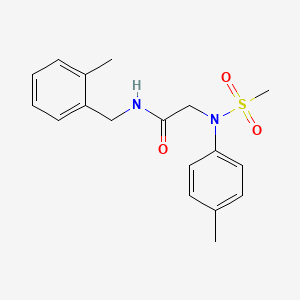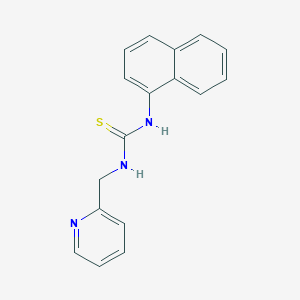
N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as 25D-NBOMe, is a synthetic psychedelic compound that belongs to the family of phenethylamines. Its chemical structure is similar to other psychedelic compounds such as LSD and mescaline. 25D-NBOMe has gained popularity in recent years due to its potent hallucinogenic effects, with some reports suggesting that it is up to 16 times more potent than LSD. In
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its binding to the serotonin 2A receptor, which is a G protein-coupled receptor. This binding activates a signaling pathway that leads to the activation of intracellular signaling cascades, including the activation of phospholipase C and the release of intracellular calcium. This activation ultimately leads to changes in neuronal activity and the production of hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but studies have suggested that it may produce changes in brain activity, including alterations in the activity of the prefrontal cortex and the default mode network. These changes may be responsible for the altered perception of time, space, and self that is commonly reported with the use of this compound. Additionally, this compound may produce changes in heart rate, blood pressure, and body temperature, although the extent of these effects is not well established.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the effects of psychedelic compounds on the brain and behavior. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound is its potency, which can make it difficult to control dosages and may increase the risk of adverse effects.
将来の方向性
There are several future directions for research related to N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the study of its effects on the brain and behavior, including its potential therapeutic uses for conditions such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound use, including its potential for addiction and other adverse effects. Finally, there is a need for the development of safer and more effective psychedelic compounds that can be used in clinical settings.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, starting with the reaction of 3,5-dimethoxyphenylacetonitrile with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 2-(3,4-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide. This intermediate is then reacted with 2-bromo-3,4-dimethylphenol in the presence of a base such as sodium hydride to produce the final product, this compound.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide has been used in scientific research to study its effects on the brain and behavior. It has been found to bind to the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have shown that this compound produces potent hallucinogenic effects, including altered perception of time, space, and self, as well as intense emotional experiences. These effects are thought to be mediated by the activation of the serotonin 2A receptor.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-6-15(7-13(12)2)23-11-18(20)19-14-8-16(21-3)10-17(9-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWOWHJDYHRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)



![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)
![3-[2-(4-bromophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5737573.png)
![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5737588.png)
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)

![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5737611.png)
